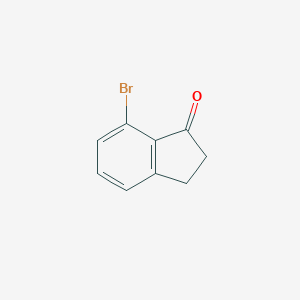

7-Bromo-1-indanone

Vue d'ensemble

Description

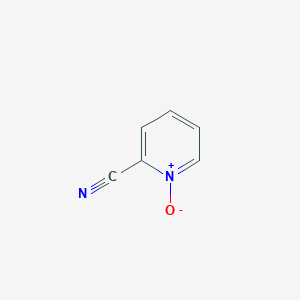

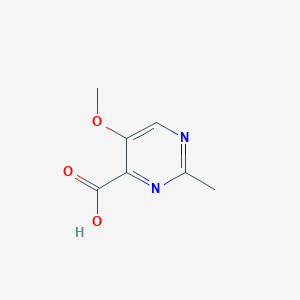

7-Bromo-1-indanone is a useful research compound. Its molecular formula is C9H7BrO and its molecular weight is 211.05 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité Antitumorale

Des dérivés de la 7-Bromo-1-indanone ont été synthétisés et évalués pour leur potentiel en tant que nouveaux agents antitumoraux . Ces composés ont montré des activités inhibitrices contre diverses cellules tumorales, notamment HELA, HT-29, A549 et HepG2, par des tests MTT. Certains dérivés ont démontré une efficacité comparable à celle de la Doxorubicine contre certaines lignées cellulaires, indiquant leur potentiel en tant que composés de tête pour un développement ultérieur en thérapie anticancéreuse .

Agents Antiviraux et Antibactériens

Les analogues structurels de la this compound ont été étudiés pour leurs propriétés antivirales et antibactériennes. Ces dérivés sont considérés comme des agents puissants dans la lutte contre les infections virales et bactériennes, ce qui ouvre de nouvelles possibilités pour leur application dans le traitement des maladies causées par ces agents pathogènes .

Traitement de la Maladie d’Alzheimer

La recherche a indiqué que les dérivés de la 1-indanone, qui comprennent la this compound, peuvent être utilisés dans les produits pharmaceutiques pour le traitement de la maladie d’Alzheimer. Ces composés pourraient jouer un rôle dans le développement de nouveaux médicaments qui ciblent les voies neurologiques affectées par cette maladie .

Médicaments Cardiovasculaires

Les dérivés de la this compound sont explorés en tant que médicaments cardiovasculaires potentiels. Leur activité biologique suggère qu’ils pourraient être bénéfiques dans le traitement de diverses maladies cardiovasculaires, contribuant à l’avancement des thérapies liées au cœur .

Applications Agricoles

Dans le secteur agricole, les dérivés de la this compound servent d’insecticides, de fongicides et d’herbicides efficaces. Leur utilisation en agriculture peut contribuer à protéger les cultures des ravageurs et des maladies, améliorant ainsi le rendement et la qualité .

Traitement de l’hépatite C

Les dérivés de la this compound ont été identifiés comme des médicaments non nucléosidiques, de faible poids moléculaire, pour le traitement de l’hépatite C. Ces composés inhibent la réplication du VHC, offrant une voie prometteuse pour l’intervention thérapeutique dans les infections à VHC .

Safety and Hazards

Mécanisme D'action

Target of Action

7-Bromo-1-indanone, a derivative of 1-indanone, is known to exhibit a broad range of biological activities . More research is needed to identify the specific targets and their roles.

Mode of Action

1-indanone derivatives have been widely used in medicine and have shown biological activity . They have potential applications as antiviral, antibacterial, anticancer agents, and more . The interaction of this compound with its targets and the resulting changes are subject to further investigation.

Biochemical Pathways

1-indanone derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways

Result of Action

1-indanone derivatives have shown potential biological activities, including anti-inflammatory and anticancer properties

Action Environment

It is generally recommended to store the compound in a dark place, sealed in dry conditions, at room temperature This suggests that light, moisture, and temperature could potentially affect the compound’s action and stability

Propriétés

IUPAC Name |

7-bromo-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWEODBMKCBWTTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20561188 | |

| Record name | 7-Bromo-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125114-77-4 | |

| Record name | 7-Bromo-2,3-dihydro-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125114-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromo-1-indanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using 7-bromo-1-indanone in this specific research?

A1: this compound serves as the crucial starting material for developing a novel spiro phosphine-oxazoline ligand. [] The bromine atom provides a synthetic handle for further modifications, allowing the researchers to build the desired ligand structure. This specific spirocyclic structure, characterized by its rigidity, is hypothesized to improve the enantioselectivity of the catalyst in asymmetric allylic alkylation reactions. []

Q2: Can you elaborate on the structure of this compound and its impact on the ligand's properties?

A2: this compound (molecular formula: C9H7BrO, molecular weight: 211.06 g/mol) features a bromine atom at the 7th position of the 1-indanone scaffold. This bromine substitution allows for further functionalization to create the desired phosphine-oxazoline ligand. The rigid spirocyclic structure arising from the this compound backbone is believed to enhance the catalyst's performance by restricting conformational flexibility, thereby leading to higher enantioselectivity in the asymmetric allylic alkylation reactions. []

Q3: Are there alternative synthesis routes or starting materials for similar ligands? How does this compound compare in terms of efficiency or cost?

A3: While the paper focuses specifically on this compound [], exploring alternative synthesis routes and starting materials for similar ligands is crucial for optimizing efficiency and cost-effectiveness. Further research is needed to compare different synthetic approaches and assess their respective advantages and disadvantages in terms of yield, cost, and environmental impact.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Acetylimino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B39839.png)